

In-depth Technical Guide: (3,5-Dimethylpyridin-2-yl)methanol

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Compound of Interest

Compound Name: (3,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B139157

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical data for **(3,5-Dimethylpyridin-2-yl)methanol**. It is important to note that publicly accessible information regarding this specific compound is limited. Much of the available literature pertains to the structurally related and more extensively studied (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This guide focuses solely on the titled compound and explicitly indicates where data is predicted or unavailable.

Core Chemical Properties

(3,5-Dimethylpyridin-2-yl)methanol, with the CAS number 202932-05-6, is a pyridine derivative. Its primary known role in the pharmaceutical context is as an intermediate in the synthesis of impurities for certain proton pump inhibitors, such as Des-Methoxy Esomeprazole.

[1]

Physicochemical Data

The known and predicted physicochemical properties of **(3,5-Dimethylpyridin-2-yl)methanol** are summarized in the table below. It is critical to note that some of these values are predicted and have not been experimentally verified in available literature.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[2]
Molar Mass	137.18 g/mol	[3]
Appearance	Colourless to Brown Oil	[4]
Melting Point	92 °C	[3]
Boiling Point	257.3 ± 35.0 °C (Predicted)	[3]
Density	1.063 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C	[4]

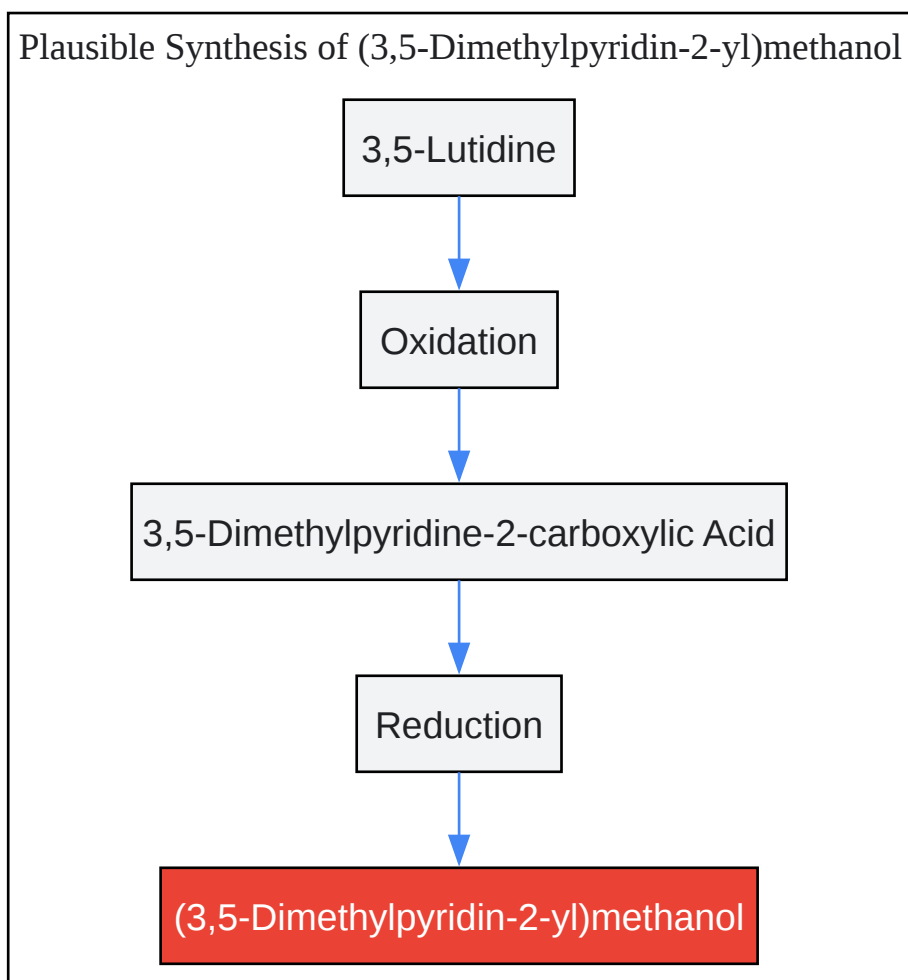
Note: Quantitative data regarding solubility and pKa for **(3,5-Dimethylpyridin-2-yl)methanol** are not readily available in the surveyed literature.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **(3,5-Dimethylpyridin-2-yl)methanol** are not extensively published, a plausible synthetic route can be proposed based on general organic chemistry principles.

Plausible Synthetic Pathway

A common method for the preparation of pyridine-2-methanol derivatives is the reduction of the corresponding pyridine-2-carboxylic acid or its ester. The logical workflow for a plausible synthesis starting from 3,5-lutidine is outlined below. This pathway is theoretical and not based on a cited experimental protocol for this specific molecule.



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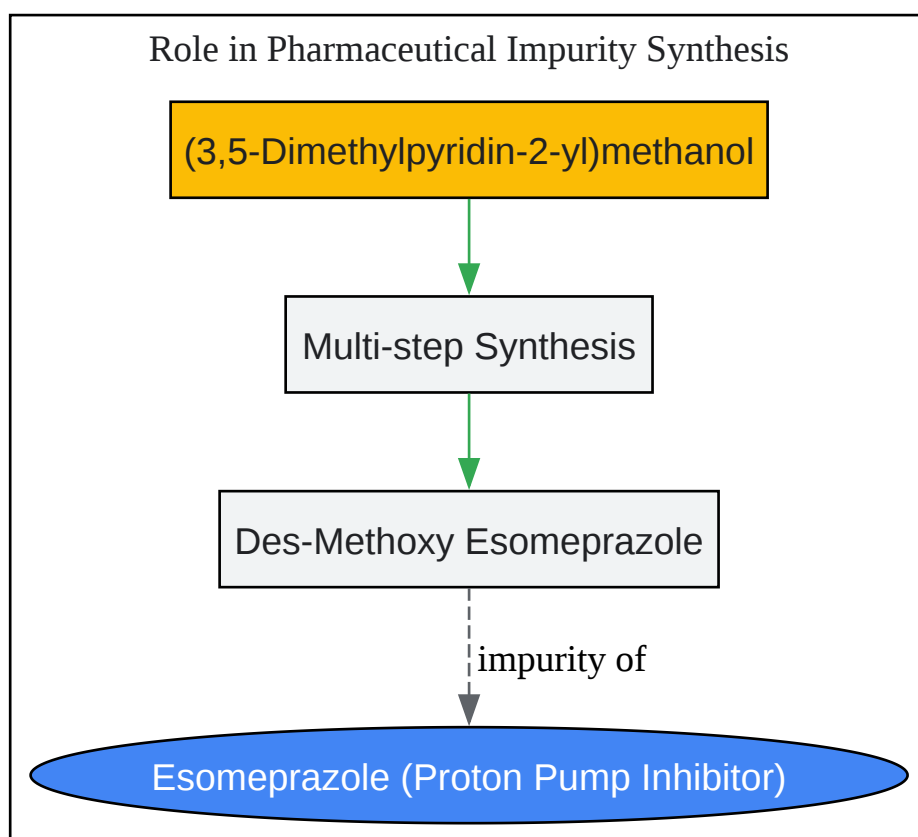
Caption: Plausible synthetic workflow for **(3,5-Dimethylpyridin-2-yl)methanol**.

Experimental Considerations (Theoretical):

- Oxidation of 3,5-Lutidine: The methyl group at the 2-position of 3,5-lutidine could be selectively oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions would need to be carefully controlled to prevent over-oxidation or reaction at the other methyl group.
- Reduction of 3,5-Dimethylpyridine-2-carboxylic Acid: The resulting carboxylic acid could then be reduced to the primary alcohol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether), followed by an aqueous workup.

Biological Activity and Signaling Pathways

There is no available information in the reviewed scientific literature to suggest that **(3,5-Dimethylpyridin-2-yl)methanol** has been evaluated for its own biological activity or to determine its involvement in any signaling pathways. Its primary documented relevance is as a building block for the synthesis of Des-Methoxy Esomeprazole, an impurity found in the production of the proton pump inhibitor Esomeprazole.[1]



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Caption: Relationship of **(3,5-Dimethylpyridin-2-yl)methanol** to Esomeprazole.

Safety and Handling

A comprehensive safety profile with GHS classifications for **(3,5-Dimethylpyridin-2-yl)methanol** is not available. However, a Safety Data Sheet (SDS) provides general guidance for handling.[5]

Recommended Precautions

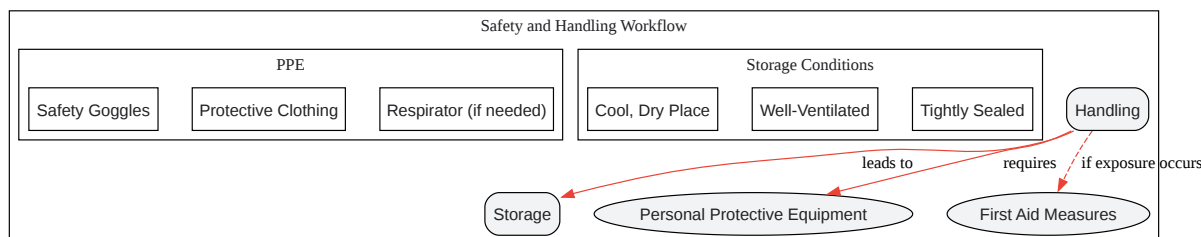
- Engineering Controls: Handle in a well-ventilated place.[\[5\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.[\[5\]](#)
 - Skin Protection: Wear suitable protective clothing.[\[5\]](#)
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[\[5\]](#)
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[\[5\]](#)

First Aid Measures

- Inhalation: Move the victim to fresh air.[\[5\]](#)
- Skin Contact: Take off contaminated clothing immediately.[\[5\]](#)
- Eye Contact: Rinse with pure water for at least 15 minutes.[\[5\]](#)
- Ingestion: Rinse mouth with water.[\[5\]](#)

Storage

- Store the container tightly closed in a dry, cool, and well-ventilated place.[\[5\]](#) Recommended long-term storage is at 2-8°C.[\[4\]](#)



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Caption: General safety and handling workflow for chemical reagents.

Conclusion

(3,5-Dimethylpyridin-2-yl)methanol is a chemical intermediate with limited available data in the public domain. While its basic chemical identity is established, a comprehensive understanding of its reactivity, biological effects, and a detailed, experimentally verified synthesis protocol are lacking. Researchers and drug development professionals should exercise caution and rely on general principles of chemical safety when handling this compound, and be aware of the potential for confusion with its 4-methoxy analog. Further research would be necessary to fully characterize its chemical and biological properties.

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